

An In-depth Technical Guide on the Thermodynamic Properties of (1-Methylcyclohexyl)methanol

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Compound of Interest

Compound Name: (1-Methylcyclohexyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermodynamic properties of **(1-Methylcyclohexyl)methanol**. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this document focuses on detailing the established experimental protocols for determining these properties in analogous organic liquids. Furthermore, it presents available thermodynamic data for structurally similar compounds, namely cyclohexylmethanol and methylcyclohexane, to offer a comparative context and predictive insights. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by outlining the methodologies required for the precise characterization of **(1-Methylcyclohexyl)methanol**'s thermodynamic profile.

Introduction

(1-Methylcyclohexyl)methanol is a primary alcohol containing a substituted cyclohexane ring. Its structural features, including the hydroxyl group and the non-planar saturated ring, are expected to influence its intermolecular interactions and, consequently, its thermodynamic behavior. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is crucial for various applications, including reaction engineering, process design, and in the pharmaceutical sciences for solubility and formulation studies.

This guide addresses the current gap in experimental data by providing detailed experimental methodologies and comparative data from structurally related molecules.

Comparative Thermodynamic Data

To provide a frame of reference for the expected thermodynamic properties of **(1-Methylcyclohexyl)methanol**, the following tables summarize experimental data for cyclohexylmethanol and methylcyclohexane. These compounds are structurally analogous, with cyclohexylmethanol being an isomer and methylcyclohexane sharing the same substituted cyclohexane core.

Table 1: Enthalpy Data for Structurally Related Compounds

Property	Cyclohexylmethanol	Methylcyclohexane	Units
Standard Liquid			
Enthalpy of Combustion (ΔcH° liquid)	-4346.3 ± 1.8	-4661.8 ± 1.9	kJ/mol
Liquid Phase Enthalpy of Formation (ΔfH° liquid)	-384.5 ± 1.9	-190.2 ± 1.0	kJ/mol
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	57.3 ± 0.8	35.3 ± 0.2	kJ/mol

Data sourced from the NIST WebBook.

Table 2: Heat Capacity and Entropy Data for Structurally Related Compounds

Property	Cyclohexylmethanol	Methylcyclohexane	Units
Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K	218.4	183.7	J/mol·K
Liquid Phase Molar Entropy (S°liquid) at 298.15 K	243.1	239.1	J/mol·K

Data sourced from the NIST WebBook and Cheméo.

Table 3: Vapor Pressure Data for Methylcyclohexane

Temperature (K)	Vapor Pressure (kPa)
298.15	5.73
323.15	16.2
348.15	38.9
373.15	81.9

Data sourced from the NIST WebBook.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic liquids like **(1-Methylcyclohexyl)methanol**.

Determination of Enthalpy of Combustion

The enthalpy of combustion can be determined using calorimetry. For high accuracy, a bomb calorimeter is the preferred instrument.

Experimental Protocol: Bomb Calorimetry

- Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 grams) of **(1-Methylcyclohexyl)methanol** is placed in a crucible within the bomb calorimeter.
- Assembly: The crucible is placed in the bomb, and a fine ignition wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited by passing an electric current through the ignition wire.
- Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid^[1]. The heat released by the combustion of the **(1-Methylcyclohexyl)methanol** sample is calculated from the temperature rise and the heat capacity of the calorimeter. The molar enthalpy of combustion is then determined from the heat released and the number of moles of the sample.

A simpler, albeit less accurate, method involves using a spirit burner and a copper calorimeter to heat a known mass of water^{[2][3][4]}. This method is suitable for comparative studies but is subject to significant heat loss to the surroundings^{[3][5]}.

Determination of Heat Capacity

The isobaric heat capacity (Cp) of liquid **(1-Methylcyclohexyl)methanol** can be determined using adiabatic calorimetry.

Experimental Protocol: Adiabatic Calorimetry

- Sample Loading: A known mass of the purified liquid sample is sealed in a calorimetric vessel.
- Calorimeter Setup: The vessel, equipped with a heater and a temperature sensor, is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings[6].
- Heating: A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample to increase.
- Temperature Measurement: The temperature of the sample is recorded before and after the energy input, once thermal equilibrium is reached.
- Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for the heat capacity of the vessel itself[6]. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of **(1-Methylcyclohexyl)methanol** can be measured using a static or dynamic method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Ebulliometry (Dynamic Method)

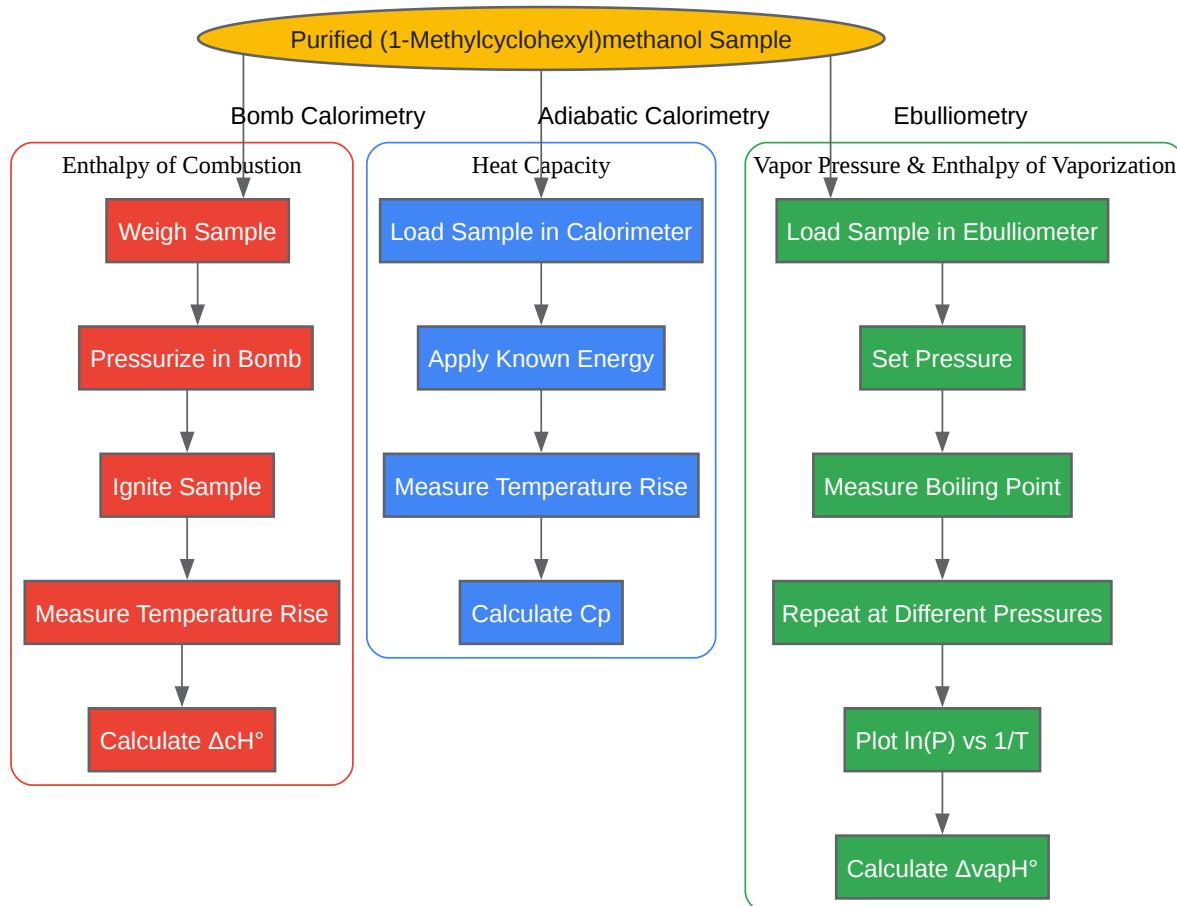
- Apparatus: An ebulliometer, such as a Scott ebulliometer, is used. This device allows for the precise measurement of the boiling temperature of a liquid at a controlled pressure[7].
- Procedure: A sample of **(1-Methylcyclohexyl)methanol** is placed in the ebulliometer. The system is connected to a pressure control system.
- Measurement: The pressure is set to a specific value, and the liquid is heated to its boiling point. The boiling temperature is recorded at this pressure.

- Data Collection: This measurement is repeated at various pressures, typically ranging from a few mbar up to atmospheric pressure[7].
- Data Analysis: The vapor pressure data as a function of temperature is obtained. The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be calculated from the slope of a plot of $\ln(P)$ versus $1/T$, based on the Clausius-Clapeyron equation.

For very low vapor pressures, the gas saturation method can be employed[7].

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the thermodynamic properties discussed.

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Caption: Experimental workflow for determining key thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for **(1-Methylcyclohexyl)methanol** remains elusive in the current body of scientific literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for bomb calorimetry, adiabatic calorimetry, and ebulliometry offer a clear path for researchers to obtain accurate values for the enthalpy of combustion, heat capacity, and vapor pressure. The compiled data for the structurally similar compounds, cyclohexylmethanol and methylcyclohexane, serve as a valuable benchmark for what can be expected for **(1-Methylcyclohexyl)methanol**. It is anticipated that the application of these methodologies will lead to a comprehensive thermodynamic characterization of this compound, thereby supporting its use in scientific research and industrial applications, particularly in the field of drug development.

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